![molecular formula C12H24ClNO4 B555411 (S)-Di-tert-butyl 2-aminosuccinate hydrochloride CAS No. 1791-13-5](/img/structure/B555411.png)
(S)-Di-tert-butyl 2-aminosuccinate hydrochloride
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Overview
Description
“(S)-Di-tert-butyl 2-aminosuccinate hydrochloride” is a chemical compound with a molecular weight of 281.78 . Its IUPAC name is di(tert-butyl) (2S)-2-aminobutanedioate hydrochloride .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, “S-2-aminobutanamide hydrochloride”, has a disclosed synthesis method involving ammoniation and the use of 1-(N,N-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride .Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer under -20°C .Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity
- Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively researched for their environmental presence, human exposure, and toxicity. These compounds are utilized across various industries to prevent oxidative reactions and extend product shelf life. Studies highlight their detection in multiple environmental matrices and human tissues, suggesting some SPAs may lead to hepatic toxicity, endocrine disruption, or carcinogenic effects. The review calls for future studies to investigate novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation of Ethers in Environmental Contexts
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater: A Review
- This review summarizes current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. ETBE's microbial degradation pathways are detailed, highlighting the initial steps and subsequent intermediates. The presence of co-contaminants may either hinder or enhance ETBE's aerobic biodegradation. Despite potential biodegradation under various conditions, ETBE and similar compounds' environmental persistence often complicates remediation efforts at contaminated sites (Thornton et al., 2020).
Applications in N-Heterocycle Synthesis via Sulfinimines
Applications of Tert-Butanesulfinamide in the Synthesis of N-Heterocycles via Sulfinimines
- Chiral sulfinamides, notably tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review covers the utilization of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines from 2010–2020, offering a pathway to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant molecules (Philip et al., 2020).
Chemical Recycling of Polyethylene Terephthalate (PET)
Chemical Recycling of Poly(ethylene terephthalate)
- Research on chemical recycling of PET from post-consumer soft-drink bottles addresses the recovery of pure terephthalic acid monomer for repolymerization. Various hydrolysis methods, including alkaline and acid environments, were explored for their efficiency in breaking down PET. This work underscores the potential for recycling PET not only as a partial solution to solid-waste issues but also in conserving raw petrochemical products and energy (Karayannidis & Achilias, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
H-Asp(OtBu)-OtBu.HCl, also known as L-Aspartic acid di-tert-butyl ester hydrochloride or (S)-Di-tert-butyl 2-aminosuccinate hydrochloride, is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid.
Mode of Action
The exact mode of action of H-Asp(OtBu)-OtBuAs an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
It may also have ergogenic effects, potentially enhancing physical performance and recovery .
properties
IUPAC Name |
ditert-butyl (2S)-2-aminobutanedioate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZIMQSYQDAHB-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548925 |
Source
|
Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1791-13-5 |
Source
|
Record name | Di-tert-butyl L-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of L-Aspartic acid di-tert-butyl ester hydrochloride in the synthesis of Sparfosic acid?
A1: L-Aspartic acid di-tert-butyl ester hydrochloride serves as a crucial starting material in the efficient two-step synthesis of Sparfosic acid. [] The compound readily reacts with diethylphosphonoacetic acid through a condensation reaction. This is followed by a deprotection step using bromotrimethylsilane, which removes the protecting groups and yields Sparfosic acid. This synthetic route highlights the importance of L-Aspartic acid di-tert-butyl ester hydrochloride in accessing this antineoplastic agent.
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